Methyl 3-(2,4-difluorophenyl)acrylate
Description
Methyl 3-(2,4-difluorophenyl)acrylate is an α,β-unsaturated ester featuring a 2,4-difluorophenyl substituent at the β-position of the acrylate moiety. The fluorine atoms on the phenyl ring enhance electron-withdrawing effects, influencing reactivity, stability, and intermolecular interactions .
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(2,4-difluorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMDQMSXOKRYDF-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects: Fluorine Position and Electronic Properties
- Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate (): This compound replaces the direct phenyl linkage with a 2,4-difluorophenoxy group and introduces a 4-methoxyphenyl substituent. The methoxy group is electron-donating, countering the electron-withdrawing fluorine effects, which may alter biological activity or polymerization behavior compared to the target compound .
- Methyl (2E)-3-[3-(trifluoromethyl)phenyl]acrylate ():
The trifluoromethyl (–CF₃) group is a stronger electron-withdrawing substituent than –F, increasing the acrylate’s electrophilicity. This enhances reactivity in conjugate additions but may reduce metabolic stability in drug candidates compared to difluorophenyl derivatives .
Ester Group Variations
- Ethyl vs. However, methyl esters are more reactive in hydrolysis or transesterification reactions .
- Safety Profiles : Methyl 3-(3,4-dihydroxyphenyl)acrylate () is classified as a skin/eye irritant (H315, H319). While direct data for the target compound is unavailable, fluorine substituents may reduce toxicity compared to hydroxylated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
